molecular formula C14H10Cl3N3O2 B10926478 1-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione

1-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione

Cat. No.: B10926478
M. Wt: 358.6 g/mol
InChI Key: XHLHQGQZNUVSTJ-UHFFFAOYSA-N
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Description

1-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a pyrrole-dione moiety

Preparation Methods

The synthesis of 1-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This step involves the reaction of 3,4-dichlorobenzyl chloride with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.

    Introduction of the Pyrrole-Dione Moiety: The pyrazole intermediate is then reacted with maleic anhydride under reflux conditions to introduce the pyrrole-dione moiety.

    Chlorination: Finally, the compound is chlorinated using thionyl chloride to obtain the desired product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated positions on the benzyl and pyrazole rings can undergo nucleophilic substitution reactions with various nucleophiles, leading to a wide range of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE stands out due to its unique combination of a pyrazole ring and a pyrrole-dione moiety. Similar compounds include:

    1-(3,4-Dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione: Lacks the pyrazole ring, resulting in different chemical and biological properties.

    4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazole: Lacks the pyrrole-dione moiety, affecting its reactivity and applications.

This uniqueness makes 1-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H10Cl3N3O2

Molecular Weight

358.6 g/mol

IUPAC Name

1-[4-chloro-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C14H10Cl3N3O2/c15-9-2-1-8(5-10(9)16)6-19-7-11(17)14(18-19)20-12(21)3-4-13(20)22/h1-2,5,7H,3-4,6H2

InChI Key

XHLHQGQZNUVSTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=NN(C=C2Cl)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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